

# Application Notes & Protocols: Heck and Oxidative Heck Reactions with Vinylboronic Acid Esters

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## Compound of Interest

Compound Name: Vinylboronic acid dibutyl ester

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## Introduction

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. The use of vinylboronic acid esters as coupling partners in Heck-type reactions represents a significant evolution of this methodology. These reactions offer distinct advantages, including the use of stable and accessible boron reagents. This document details the application of two key variants: the classic Mizoroki-Heck reaction with vinylboronates and the more recent oxidative Heck reaction, providing structured data, detailed protocols, and mechanistic diagrams to facilitate their application in research and development.

The Mizoroki-Heck reaction involving vinylboronates allows for the synthesis of  $\alpha$ - or  $\beta$ -arylated vinylboronates, which are versatile intermediates in organic synthesis. Controlling the regioselectivity is a key challenge, with recent advances demonstrating that ligand choice can effectively direct the reaction to form the less common, yet highly valuable,  $\alpha$ -substituted products.<sup>[1][2]</sup>

The Oxidative Heck reaction provides an alternative pathway that utilizes organoboronic acids (both aryl and vinyl) in place of organohalides.<sup>[3][4][5]</sup> This transformation proceeds via a Pd(II)-catalyzed mechanism and requires an oxidant to regenerate the active catalyst.<sup>[6][7]</sup>

This approach is notable for its ability to form complex dienes and polyenes with high stereoselectivity, avoiding the Pd-H isomerization pathways that can complicate traditional Heck vinylations.<sup>[6]</sup>

## Mizoroki-Heck Reaction of Aryl Triflates with Vinylboronates

This protocol focuses on a highly regioselective synthesis of  $\alpha$ -vinyl boronates, which are challenging to synthesize through other methods. The key to this selectivity is the use of a specific 1,5-diaza-3,7-diphosphacyclooctane ( $P_2N_2$ ) ligand.<sup>[1]</sup> The reaction conditions are optimized to favor the Heck pathway over the competitive Suzuki-Miyaura coupling by using organic bases and anhydrous, nonpolar solvents.<sup>[1][2]</sup>

### Data Presentation: Substrate Scope & Yields

The following table summarizes the results for the Pd-catalyzed Mizoroki-Heck reaction between various aryl triflates and vinylboronic acid neopentyl glycol ester.

Entry	Aryl Triflate	Product	Yield (%)	$\alpha:\beta$ Ratio
1	Phenyl triflate	$\alpha$ -Phenylvinylboronic acid neopentyl glycol ester	85	>20:1
2	4-Methoxyphenyl triflate	$\alpha$ -(4-Methoxyphenyl)vinylboronic acid ester	92	>20:1
3	4-(Trifluoromethyl)phenyl triflate	$\alpha$ -(4-(CF <sub>3</sub> )phenyl)vinylboronic acid ester	78	>20:1
4	4-Acetylphenyl triflate	$\alpha$ -(4-Acetylphenyl)vinylboronic acid ester	81	>20:1
5	3-Methylphenyl triflate	$\alpha$ -(3-Methylphenyl)vinylboronic acid ester	88	>20:1
6	2-Naphthyl triflate	$\alpha$ -(2-Naphthyl)vinylboronic acid ester	75	>20:1

Conditions: Reactions performed with aryl triflate (0.5 mmol), vinylboronic acid neopentyl glycol ester (1.5 equiv), Pd catalyst (2 mol%), P<sub>2</sub>N<sub>2</sub> ligand (4 mol%), and an organic base in a nonpolar solvent under anhydrous conditions. Yields are for the isolated product.<sup>[1]</sup>

## Experimental Protocol: Synthesis of $\alpha$ -Phenylvinylboronic Acid Neopentyl Glycol Ester

Materials:

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 1,5-Diaza-3,7-diphosphacyclooctane ( $\text{P}_2\text{N}_2$ ) ligand
- Phenyl triflate
- Vinylboronic acid neopentyl glycol ester
- 1,8-Diazabicycloundec-7-ene (DBU)
- Anhydrous toluene
- Standard laboratory glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add  $\text{Pd}(\text{OAc})_2$  (2.2 mg, 0.01 mmol, 2 mol%) and the  $\text{P}_2\text{N}_2$  ligand (5.8 mg, 0.02 mmol, 4 mol%).
- Add anhydrous toluene (2.0 mL) to the tube.
- Add phenyl triflate (113 mg, 0.5 mmol, 1.0 equiv).
- Add vinylboronic acid neopentyl glycol ester (126 mg, 0.75 mmol, 1.5 equiv).
- Add DBU (114 mg, 0.75 mmol, 1.5 equiv) via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure  $\alpha$ -phenylvinylboronic acid neopentyl glycol

ester.

## Oxidative Heck Reaction of Vinylboronic Acid Esters

This protocol describes an oxidative Heck reaction for the synthesis of complex dienes with high stereoselectivity. The method uses a Pd(II)/sulfoxide catalytic system, which avoids palladium-hydride isomerizations that often plague traditional Heck reactions, thus preserving the stereochemistry of the products.<sup>[6]</sup> This reaction couples a terminal olefin with a vinylboronic ester using a benzoquinone derivative as the oxidant.

### Data Presentation: Substrate Scope & Yields

The following table summarizes results for the oxidative Heck vinylation between various terminal olefins and vinylboronic acid pinacol esters.

Entry	Terminal Olefin	Vinylboronic Ester	Oxidant	Yield (%)	E:Z Ratio
1	1-Octene	(E)-Prop-1-en-1-ylboronic acid pinacol ester	2,6-Dimethylbenzoquinone	75	>20:1
2	Allylbenzene	(E)-Styrylboronic acid pinacol ester	Benzoquinone	88	>20:1
3	Styrene	(E)-Hex-1-en-1-ylboronic acid pinacol ester	2,6-Dimethylbenzoquinone	82	>20:1
4	N-Allylphthalimide	(E)-Prop-1-en-1-ylboronic acid pinacol ester	2,6-Dimethylbenzoquinone	69	>20:1
5	4-Phenyl-1-butene	(E)-3,3-Dimethylbut-1-en-1-ylboronic acid pinacol ester	2,6-Dimethylbenzoquinone	71	>20:1

Conditions: Reactions performed with terminal olefin (0.5 mmol), vinyl boronic ester (1.5 equiv), Pd(OAc)<sub>2</sub> (10 mol%), S-Phos (20 mol%), and oxidant (1.5 equiv) in a solvent mixture at room temperature. Yields are for the isolated product.[\[6\]](#)

## Experimental Protocol: Synthesis of (2E,4E)-Deca-2,4-diene

Materials:

- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)

- S-Phos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
- 1-Octene
- (E)-Prop-1-en-1-ylboronic acid pinacol ester
- 2,6-Dimethyl-1,4-benzoquinone
- tert-Butanol (t-BuOH)
- Tetrahydrofuran (THF), anhydrous
- Trifluoroacetic acid (TFA)

Procedure:

- To a vial, add Pd(OAc)<sub>2</sub> (11.2 mg, 0.05 mmol, 10 mol%), S-Phos (41.0 mg, 0.1 mmol, 20 mol%), and 2,6-dimethyl-1,4-benzoquinone (102 mg, 0.75 mmol, 1.5 equiv).
- Add a magnetic stir bar and seal the vial with a septum.
- Purge the vial with argon.
- Add a solvent mixture of anhydrous THF (1.0 mL) and t-BuOH (1.0 mL) via syringe.
- Add 1-octene (56 mg, 0.5 mmol, 1.0 equiv) and (E)-prop-1-en-1-ylboronic acid pinacol ester (126 mg, 0.75 mmol, 1.5 equiv) via syringe.
- Add trifluoroacetic acid (TFA, 3.8  $\mu$ L, 0.05 mmol, 10 mol%) via microsyringe.
- Stir the reaction mixture vigorously at room temperature for 24 hours.
- After 24 hours, quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> (5 mL).
- Extract the mixture with diethyl ether (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and filter.
- Concentrate the solvent under reduced pressure.

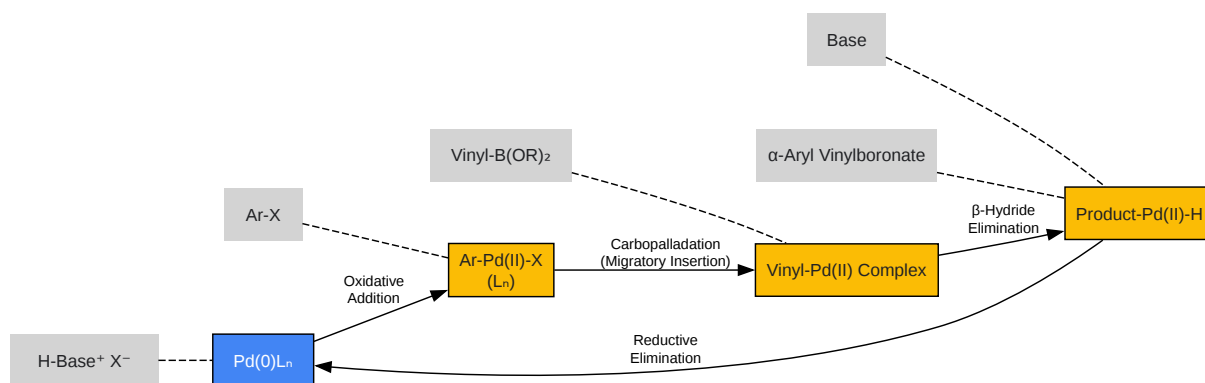
- Purify the crude product by flash column chromatography on silica gel (using pure hexanes as eluent) to afford the diene product.

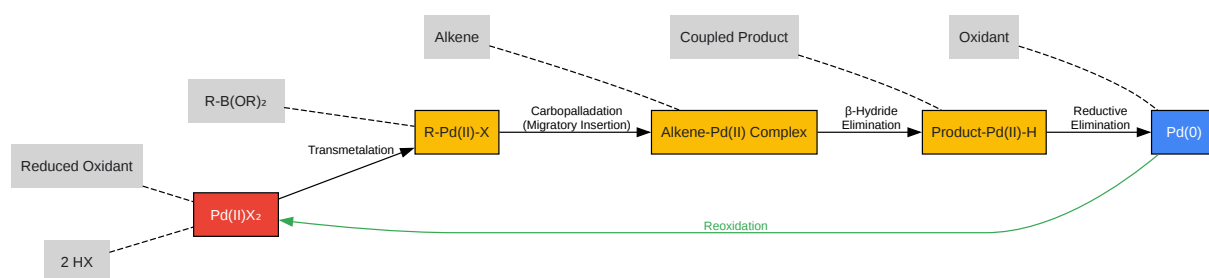
## Visualizations: Mechanisms and Workflows

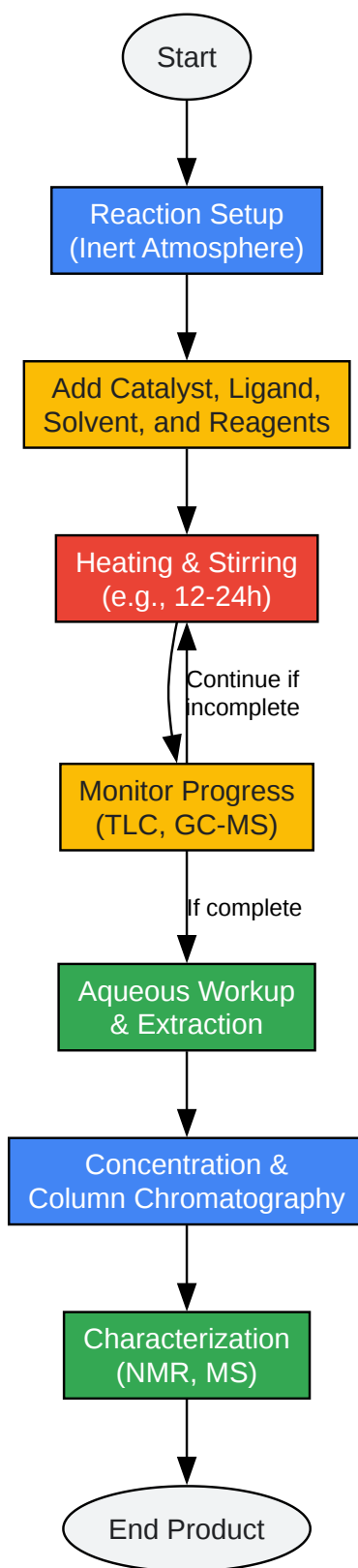
### Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the Mizoroki-Heck and Oxidative Heck reactions.









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